molecular formula C13H8FNO4S B3371556 2-[(2-Fluorophenyl)sulfanyl]-5-nitrobenzoic acid CAS No. 73129-13-2

2-[(2-Fluorophenyl)sulfanyl]-5-nitrobenzoic acid

Cat. No. B3371556
CAS RN: 73129-13-2
M. Wt: 293.27 g/mol
InChI Key: WEEHNBNVAYPJQS-UHFFFAOYSA-N
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Description

“2-[(2-Fluorophenyl)sulfanyl]-5-nitrobenzoic acid” is a chemical compound with the CAS Number: 73129-13-2 . It has a molecular weight of 293.28 . The compound is in powder form and is stored at room temperature .


Molecular Structure Analysis

The InChI Code of the compound is 1S/C13H8FNO4S/c14-10-3-1-2-4-12(10)20-11-6-5-8(15(18)19)7-9(11)13(16)17/h1-7H,(H,16,17) . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

Crystallographic and Molecular Interaction Studies

2-[(2-Fluorophenyl)sulfanyl]-5-nitrobenzoic acid and its derivatives are studied for their crystal packing patterns and molecular interactions. The research emphasizes the significance of intermolecular interactions, such as hydrogen bonding, π–π stacking, and geometric restraints of packing patterns, in determining the supramolecular motifs of these compounds. This insight is essential for understanding the energetic interplay governing crystal packing, particularly in the context of designing materials with specific crystallographic properties (Jacob et al., 2011).

Peptidomimetic Synthesis

The compound is utilized in the synthesis of peptidomimetic types, with the research highlighting the structure's potential in stabilizing β-turn conformations through transannular S-O to H-N hydrogen bonding. This research provides a foundation for the development of peptidomimetics, which are crucial in the study of protein interactions and potential therapeutic agents (Jiang & Burgess, 2002).

Chemical Synthesis and Analysis

2-[(2-Fluorophenyl)sulfanyl]-5-nitrobenzoic acid is also involved in the chemical synthesis and phenotypic screening of various compounds. Its role in these processes underlines the compound's versatility and significance in the broader context of chemical synthesis and analytical studies, providing valuable insights into chemical reactions and compound properties (Miller & Mitchison, 2004).

Heterocyclic Oriented Synthesis

The compound is a key player in heterocyclic oriented synthesis (HOS), leading to various condensed nitrogenous cycles. This research highlights its potential as a multireactive building block in the preparation of substituted nitrogenous heterocycles, emphasizing its importance in drug discovery and the synthesis of diverse compound libraries (Křupková et al., 2013).

Biosynthesis and Bio-function Studies

The compound's derivatives are used in the development of fluorescent probes for detecting biological processes. This research is pivotal for understanding the biosynthesis and bio-functions of cellular redox regulation, offering a new perspective on intracellular reactive species and their roles in biological systems (Zhang et al., 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(2-fluorophenyl)sulfanyl-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4S/c14-10-3-1-2-4-12(10)20-11-6-5-8(15(18)19)7-9(11)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEHNBNVAYPJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)SC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901258825
Record name 2-[(2-Fluorophenyl)thio]-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901258825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Fluorophenyl)sulfanyl]-5-nitrobenzoic acid

CAS RN

73129-13-2
Record name 2-[(2-Fluorophenyl)thio]-5-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73129-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Fluorophenyl)thio]-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901258825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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